

AZD5597: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1683948

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Introduction

AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in preclinical cancer models.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of **AZD5597**, designed to assist researchers in assessing its therapeutic potential. The protocols outlined below are based on established methodologies for evaluating CDK inhibitors.

Mechanism of Action

AZD5597 exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. It is a potent inhibitor of CDK1, CDK2, and CDK9.[2]

- CDK1 and CDK2 are crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. Inhibition of these kinases by **AZD5597** leads to cell cycle arrest and prevents tumor cell proliferation.
- CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, **AZD5597** can suppress the transcription of anti-apoptotic proteins and other factors essential for tumor cell survival.

Data Presentation

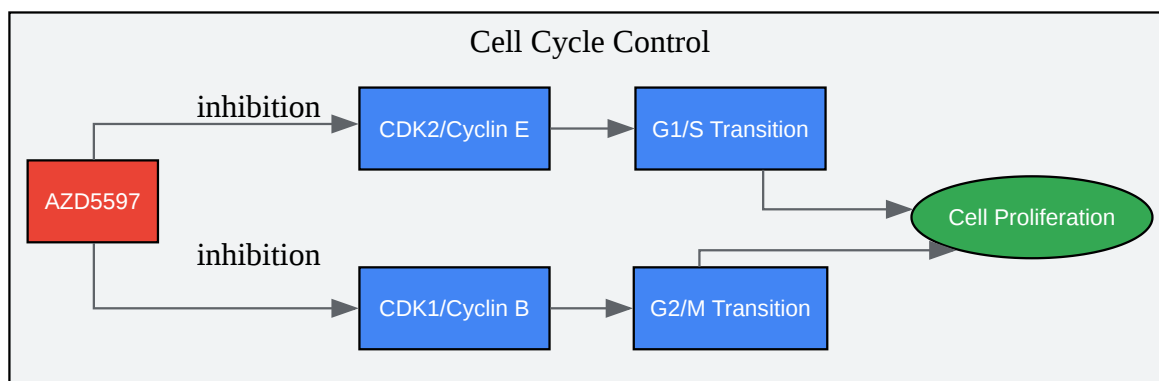
In Vitro Efficacy

Target/Cell Line	Assay Type	Endpoint	AZD5597 Activity
CDK1	Kinase Assay	IC50	2 nM[1][3]
CDK2	Kinase Assay	IC50	2 nM[1][3]
LoVo (Colon Cancer)	Cell Proliferation (BrdU)	IC50	0.039 μ M[1][3]

In Vivo Efficacy

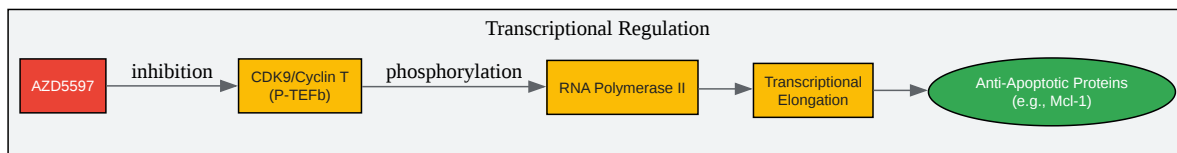
Tumor Model	Animal Model	Treatment	Endpoint	Result
Colon Adenocarcinoma	Nude Mouse Xenograft	15 mg/kg, intraperitoneal injection	Tumor Volume Reduction	55% reduction in tumor volume[1]

Signaling Pathway Diagrams



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Caption: AZD5597 inhibits CDK1/2, leading to cell cycle arrest.



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Caption: AZD5597 inhibits CDK9-mediated transcription.

Experimental Protocols

In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to determine the effect of **AZD5597** on the proliferation of cancer cell lines.

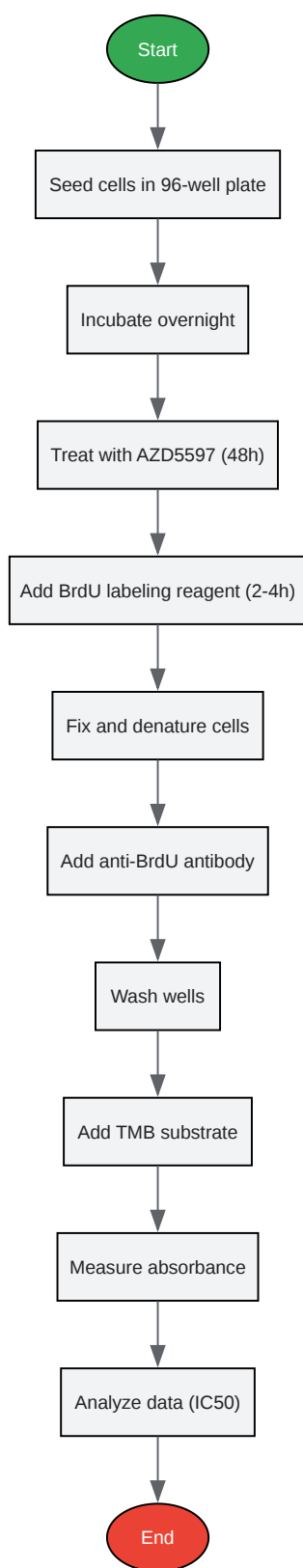
Materials:

- Cancer cell line of interest (e.g., LoVo)
- Complete cell culture medium
- **AZD5597** stock solution (in DMSO)
- 96-well cell culture plates
- BrdU Labeling Reagent (10 mM)
- FixDenat solution
- Anti-BrdU-POD antibody
- TMB substrate
- Stop solution (e.g., 1M H₂SO₄)
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **AZD5597** in complete medium.
 - Remove the medium from the wells and add 100 μ L of the diluted **AZD5597** solutions. Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate for 48 hours at 37°C, 5% CO₂.
- BrdU Labeling:
 - Add 10 μ L of BrdU labeling reagent to each well (final concentration 100 μ M).
 - Incubate for 2-4 hours at 37°C, 5% CO₂.
- Cell Fixation and DNA Denaturation:
 - Remove the labeling medium.
 - Add 200 μ L of FixDenat solution to each well and incubate for 30 minutes at room temperature.
- Immunodetection:
 - Remove the FixDenat solution.
 - Add 100 μ L of anti-BrdU-POD antibody solution to each well.

- Incubate for 90 minutes at room temperature.
- Wash the wells three times with PBS.
- Substrate Reaction and Measurement:
 - Add 100 μ L of TMB substrate to each well.
 - Incubate for 15-30 minutes at room temperature, protected from light.
 - Add 50 μ L of stop solution to each well.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of proliferation inhibition relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **AZD5597** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for the in vitro BrdU cell proliferation assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **AZD5597** in a subcutaneous xenograft model.

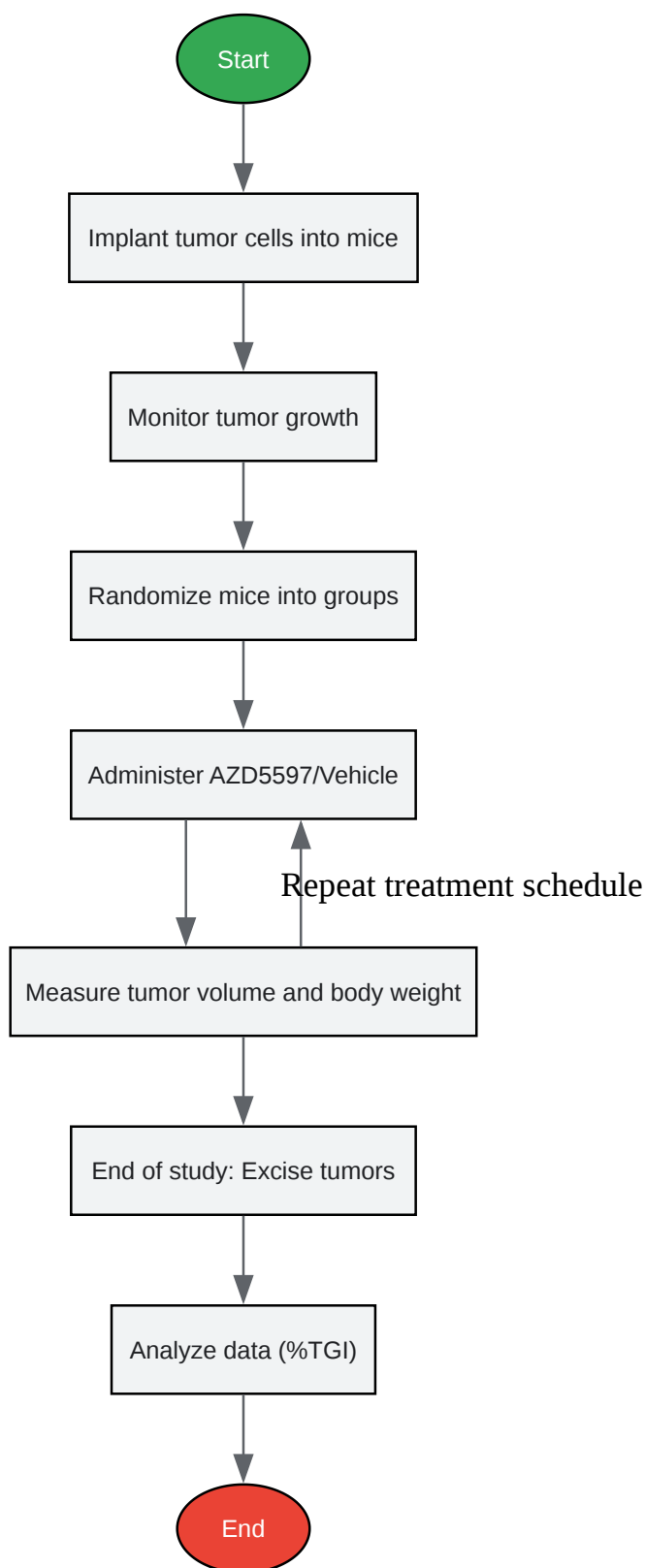
Materials:

- Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old
- Cancer cell line of interest (e.g., human colon adenocarcinoma cells)
- Matrigel (optional)
- Sterile PBS
- **AZD5597** formulation for injection
- Vehicle control
- Calipers
- Animal balance

Protocol:

- Cell Preparation and Implantation:
 - Harvest cancer cells during their logarithmic growth phase.
 - Resuspend the cells in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice daily for tumor development.

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration:
 - Prepare the **AZD5597** formulation and vehicle control.
 - Administer **AZD5597** (e.g., 15 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
- Efficacy Evaluation:
 - Measure tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Record the body weight of the mice 2-3 times per week as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
- Data Analysis:
 - Plot the mean tumor volume \pm SEM for each group over time.
 - Calculate the percentage of tumor growth inhibition (%TGI) using the formula: $\%TGI = (1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})) \times 100$.
 - Perform statistical analysis to determine the significance of the observed anti-tumor effects.



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Caption: Workflow for the in vivo tumor xenograft study.

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